2-(Difluoromethyl)-8-methylnaphthalene
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Overview
Description
2-(Difluoromethyl)-8-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-8-methylnaphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents. For instance, the reaction can be catalyzed by metal-based catalysts, such as copper or silver complexes, under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to ensure high yields and purity of the final product. The choice of solvents, temperature, and reaction time are optimized to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-8-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethyl)-8-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Its stability and lipophilicity are advantageous in drug design and development.
Industry: It is employed in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-8-methylnaphthalene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-8-methylnaphthalene
- 2-(Fluoromethyl)-8-methylnaphthalene
- 2-(Chloromethyl)-8-methylnaphthalene
Uniqueness
2-(Difluoromethyl)-8-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity compared to its analogs. The difluoromethyl group also enhances the compound’s ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Biological Activity
2-(Difluoromethyl)-8-methylnaphthalene is an organic compound that has garnered attention in various scientific fields due to its unique structural characteristics, particularly the difluoromethyl group. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological research. Understanding its biological activity is crucial for harnessing its full potential in these areas.
The chemical structure of this compound includes a difluoromethyl group attached to a naphthalene ring, which contributes to its distinct physicochemical properties.
Property | Value |
---|---|
Molecular Formula | C12H10F2 |
Molecular Weight | 192.20 g/mol |
IUPAC Name | 7-(difluoromethyl)-1-methylnaphthalene |
InChI | InChI=1S/C12H10F2/c1-8-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3 |
Canonical SMILES | CC1=C2C=C(C=CC2=CC=C1)C(F)F |
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through hydrogen bonding and hydrophobic interactions . The difluoromethyl group enhances the compound's binding affinity to proteins and enzymes, which can modulate their activity and lead to various biological effects.
Key Mechanisms:
- Hydrogen Bonding: The difluoromethyl group acts as a hydrogen bond donor, increasing the likelihood of interactions with target biomolecules .
- Lipophilicity: The presence of fluorine atoms enhances the lipophilicity of the compound, facilitating cellular membrane penetration and bioavailability .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Studies have shown that compounds with difluoromethyl groups can exhibit antimicrobial activity due to their interaction with microbial membranes and metabolic pathways.
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes, which may have implications in drug design .
Case Studies
Several studies have explored the biological effects of this compound:
- Enzyme Interaction Studies:
- Anticancer Activity:
- Fluorescent Probes:
Comparison with Similar Compounds
The biological activity of this compound can be compared with other fluorinated naphthalene derivatives:
Compound | Biological Activity |
---|---|
2-(Trifluoromethyl)-8-methylnaphthalene | Higher enzyme inhibition rates |
2-(Fluoromethyl)-8-methylnaphthalene | Moderate antimicrobial properties |
2-(Chloromethyl)-8-methylnaphthalene | Lower lipophilicity and bioactivity |
Properties
Molecular Formula |
C12H10F2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
7-(difluoromethyl)-1-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3 |
InChI Key |
WJVFXKLWZJHLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C(F)F |
Origin of Product |
United States |
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